ETHYL 3-(2-CHLOROPHENYL)-3-(4-NITROBENZENESULFONAMIDO)PROPANOATE
Overview
Description
ETHYL 3-(2-CHLOROPHENYL)-3-(4-NITROBENZENESULFONAMIDO)PROPANOATE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both a nitro group and a sulfonamide group in the molecule suggests potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(2-CHLOROPHENYL)-3-(4-NITROBENZENESULFONAMIDO)PROPANOATE typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Nitration: Introduction of the nitro group to the benzene ring.
Sulfonation: Introduction of the sulfonamide group.
Esterification: Formation of the ester group.
Substitution: Introduction of the chlorophenyl group.
Each of these steps would require specific reagents and conditions, such as concentrated sulfuric acid for sulfonation, nitric acid for nitration, and appropriate catalysts for esterification and substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(2-CHLOROPHENYL)-3-(4-NITROBENZENESULFONAMIDO)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group.
Reduction: The ester group can be hydrolyzed to a carboxylic acid.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of carboxylic acids.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a reagent in organic synthesis.
Biology: As a potential antimicrobial agent.
Medicine: As a lead compound for drug development.
Industry: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ETHYL 3-(2-CHLOROPHENYL)-3-(4-NITROBENZENESULFONAMIDO)PROPANOATE would depend on its specific biological target. Generally, sulfonamides inhibit the synthesis of folic acid in bacteria, leading to their antimicrobial effects. The nitro group may also contribute to the compound’s activity by undergoing reduction to form reactive intermediates that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Nitrofurantoin: An antibiotic with a nitro group.
Chloramphenicol: An antibiotic with a chlorophenyl group.
Uniqueness
ETHYL 3-(2-CHLOROPHENYL)-3-(4-NITROBENZENESULFONAMIDO)PROPANOATE is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to other compounds.
Properties
IUPAC Name |
ethyl 3-(2-chlorophenyl)-3-[(4-nitrophenyl)sulfonylamino]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O6S/c1-2-26-17(21)11-16(14-5-3-4-6-15(14)18)19-27(24,25)13-9-7-12(8-10-13)20(22)23/h3-10,16,19H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQJSNIIERZGFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1Cl)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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